Technical Monograph: Isolation & Characterization of Cudratricusxanthone A
Technical Monograph: Isolation & Characterization of Cudratricusxanthone A
Source Matrix: Cudrania tricuspidata (Root Bark) Target Analyte: Cudratricusxanthone A (CTXA) Primary Application: Anti-inflammatory & Neuroprotective Drug Discovery
Executive Summary
Cudratricusxanthone A (CTXA) is a bioactive prenylated xanthone isolated from the root bark of Cudrania tricuspidata (Moraceae).[1][2] Unlike generic polyphenols, CTXA exhibits high specificity in modulating neuroinflammatory pathways, specifically targeting the NF-
This technical guide provides a rigorous, self-validating protocol for the isolation of CTXA. It moves beyond standard extraction to address the specific challenge of separating prenylated xanthone congeners (e.g., Cudratricusxanthone B, C) which frequently co-elute due to structural isomerism.
Botanical & Chemical Framework
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Botanical Source: Cudrania tricuspidata Bureau (Root Bark).[1][2][3][4][5][6]
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Key Structural Feature: The presence of a 1,1-dimethylallyl (prenyl) group is critical for its lipophilicity and membrane permeability, distinguishing its bioactivity from simple xanthones.
Isolation Protocol: The "Polarity-Gradient" Workflow
Objective: Isolate high-purity (>95%) CTXA while eliminating high-molecular-weight tannins and structurally similar congeners.
Phase 1: Crude Extraction & Partitioning
Rationale: Xanthones are moderately polar. We use a "sandwich" partitioning strategy to remove highly non-polar lipids (Hexane) and highly polar glycosides (Water), concentrating the target in the organic mid-polarity layer.
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Feedstock Preparation: Pulverize air-dried root bark of C. tricuspidata (5.0 kg) into a coarse powder (20-40 mesh). Note: Avoid fine milling to prevent excessive release of cytosolic tannins.
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Primary Extraction: Macerate in Methanol (MeOH) (15 L x 3) at room temperature for 72 hours.
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Concentration: Evaporate solvent in vacuo at 40°C to yield the Crude Methanolic Extract (approx. 450 g).
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Liquid-Liquid Partitioning (The Critical Step):
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Suspend crude extract in Distilled Water (2 L).
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Wash 1: Partition with n-Hexane (2 L x 3). Discard Hexane layer (removes chlorophyll/waxes).
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Wash 2: Partition aqueous residue with Ethyl Acetate (EtOAc) (2 L x 3).
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Target Fraction: Collect and concentrate the EtOAc fraction . This fraction contains the prenylated xanthone pool.[2]
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Phase 2: Chromatographic Purification
Rationale: Silica separates based on polarity; Sephadex separates based on molecular size and hydrogen bonding.
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Silica Gel Column Chromatography (CC):
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Stationary Phase: Silica gel 60 (70–230 mesh).
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Mobile Phase: Gradient elution using Hexane:EtOAc (from 10:1 to 1:1).
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Fraction Collection: Monitor via TLC. CTXA typically elutes in the mid-polarity region (Hexane:EtOAc 5:1 to 3:1). Combine fractions yielding a yellow amorphous powder.
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Sephadex LH-20 Polishing:
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Load: Dissolve the active silica fraction in minimal MeOH.
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Elution: 100% MeOH.
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Mechanism: This step removes chlorophyll remnants and separates isomers based on differential hydrogen bonding with the dextran matrix.
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Final Purification (RP-HPLC):
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Column: C18 Semi-preparative column (e.g., YMC-Pack ODS-A, 250 × 20 mm).
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Solvent System: Acetonitrile:Water (Isocratic 85:15 or Gradient 70%
100% ACN). -
Detection: UV at 254 nm and 365 nm.
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Result: Collection of Cudratricusxanthone A (Retention time must be validated against standard).
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Visualization: Isolation Workflow
Figure 1: Step-by-step fractionation logic designed to isolate prenylated xanthones from the crude matrix.
Structural Validation (Self-Validating Metrics)
To ensure the isolate is indeed CTXA and not an isomer (e.g., cudraflavone or other xanthones), compare spectral data against these diagnostic markers.
Table 1: Key Diagnostic Spectral Markers for CTXA
| Technique | Diagnostic Feature | Expected Signal/Value | Structural Implication |
| HR-ESI-MS | Molecular Ion | m/z ~400-450 range (Check [M+H]+) | Confirms molecular formula (e.g., C |
| Chelated Hydroxyl | OH group at C-1 hydrogen-bonded to C-9 carbonyl. | ||
| Prenyl Group | Two singlets at | Confirms presence of isoprenyl side chain. | |
| Carbonyl Carbon | Xanthone core ketone. | ||
| UV-Vis | Absorption Maxima | Typical xanthone chromophore. |
Note: Exact ppm values vary by solvent (CDCl
Bioactivity & Mechanism of Action[1][7][8][9][10][11][12]
Core Indication: Neuroinflammation
CTXA is a potent inhibitor of microglial activation.[7] In neurodegenerative models (e.g., Alzheimer's, Parkinson's), microglia become overactivated, releasing neurotoxic cytokines.
Mechanism: The NF- B/MAPK Axis
CTXA does not merely scavenge radicals; it acts as a signal transduction modulator .
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Stimulus: LPS (Lipopolysaccharide) binds to TLR4 receptors on microglia.
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Inhibition Point 1 (NF-
B): CTXA prevents the phosphorylation and degradation of I B .[1][7] This locks the p65/p50 complex in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2). -
Inhibition Point 2 (MAPK): CTXA specifically inhibits the phosphorylation of p38 MAPK , further dampening the inflammatory response.
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Secondary Effect (HO-1): CTXA induces Heme Oxygenase-1 (HO-1) expression via the Nrf2 pathway, providing downstream antioxidant protection.
Visualization: Pharmacological Pathway
Figure 2: CTXA exerts anti-inflammatory effects by dual inhibition of the NF-
References
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Park, S. Y., et al. (2016). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia.[1][2][7] Molecules, 21(9), 1240.[2]
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Zou, Y. S., et al. (2005). Cytotoxic isoprenylated xanthones from Cudrania tricuspidata. Bioorganic & Medicinal Chemistry Letters, 15(24), 5548-5552.
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Jeong, G. S., et al. (2009). Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1.[4] Planta Medica, 75(1), 22-27.
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Lee, B. W., et al. (2005). Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase.[5] Biological and Pharmaceutical Bulletin, 30(4), 805-809.
Sources
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- 3. Cudratricusxanthone A Inhibits Lipid Accumulation and Expression of Inducible Nitric Oxide Synthase in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cudratricusxanthone A protects mouse hippocampal cells against glutamate-induced neurotoxicity via the induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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